2-ethyl-7-methyl-1H-indole
Overview
Description
2-ethyl-7-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their aromatic properties and are prevalent in various biologically active compounds . The structure of this compound includes an indole core with ethyl and methyl substituents at positions 2 and 7, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-7-methyl-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions . Another method includes the Japp-Klingemann reaction, which involves the reaction of phenyldiazonium chloride with a β-ketoester, followed by cyclization .
Industrial Production Methods
Industrial production of indole derivatives often involves catalytic processes to enhance yield and selectivity. For instance, the use of palladium-catalyzed cross-coupling reactions has been explored for the efficient synthesis of various indole derivatives .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-7-methyl-1H-indole undergoes several types of chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Oxidation and Reduction: The compound can be oxidized to form various quinonoid structures or reduced to form dihydroindoles.
Substitution Reactions: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the indole ring.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, quinonoid structures, and dihydroindoles .
Scientific Research Applications
2-ethyl-7-methyl-1H-indole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-ethyl-7-methyl-1H-indole involves its interaction with various molecular targets and pathways. For instance, it can bind to specific receptors or enzymes, modulating their activity and leading to biological effects . The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-methyl-1H-indole: Similar structure but lacks the ethyl group at position 2.
7-methyl-1H-indole: Similar structure but lacks the ethyl group at position 2.
2-ethyl-1H-indole: Similar structure but lacks the methyl group at position 7.
Uniqueness
2-ethyl-7-methyl-1H-indole is unique due to the presence of both ethyl and methyl substituents, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s electronic properties, making it distinct from other indole derivatives .
Properties
IUPAC Name |
2-ethyl-7-methyl-1H-indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-3-10-7-9-6-4-5-8(2)11(9)12-10/h4-7,12H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAABYPSMBFAHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=CC=CC(=C2N1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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